![molecular formula C11H16ClNO3 B2803312 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride CAS No. 1050208-23-5](/img/structure/B2803312.png)
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride” is a biochemical for proteomics research . It has a molecular formula of C11H15NO3•HCl and a molecular weight of 245.70 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[1,3]dioxol-5-ylmethyl group attached to an amino-propan-1-OL group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been used in various chemical reactions. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular formula of C11H15NO3•HCl and a molecular weight of 245.70 .Aplicaciones Científicas De Investigación
Neuroleptic Activity
- Compounds with a benzo-1,4-dioxan structure, similar to the query compound, have been synthesized and tested for neuroleptic activity, demonstrating antiapomorphine effects and binding to spiroperidol. These compounds show a balance between desired and undesired effects in neurological applications (Henning et al., 1987).
Biological Activity Testing
- Research on benzoxazine and aminomethyl compounds derived from eugenol, which shares structural similarities with the query compound, included biological activity tests using brine shrimp lethality tests. The findings indicate potential bioactivity for further exploration (Rudyanto et al., 2014).
Structural and Molecular Analysis
- Investigations into pyrazole derivatives with a benzo[d][1,3]dioxol structure have been conducted, focusing on their molecular structure and stability. This research is significant for understanding the molecular interactions and stability of similar compounds (Naveen et al., 2018).
Luminescent Properties and Stimuli-Responsive Behavior
- Pyridyl substituted benzamide compounds, connected to a structure similar to the query compound, have been studied for their luminescent properties and multi-stimuli-responsive nature. These findings are relevant in the context of optical materials research (Srivastava et al., 2017).
Catalytic and Chemical Reactivity
- Research into catalytic condensations of glycerol with compounds containing [1,3]dioxan structures provides insight into the reactivity of similar molecules in chemical synthesis and potential applications in producing novel chemicals (Deutsch et al., 2007).
Antibacterial and Antifungal Activities
- Organotin(IV) derivatives with a benzo[d][1,3]dioxol structure have been prepared and tested for their antibacterial and antifungal activities. These compounds also exhibited cytotoxic activity against cancer cells, demonstrating the potential for medical applications (Shaheen et al., 2018).
Synthesis and Reactivity in Organic Chemistry
- Various studies focus on the synthesis and reactivity of compounds structurally related to the query molecule, exploring their potential in creating new chemical entities and understanding their chemical properties (Klapötke et al., 2017), (Eisenberger et al., 2012).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been reported to show potent growth inhibition properties against various human cancer cell lines .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12-13H,1,4-5,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNMYAPEVFOYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


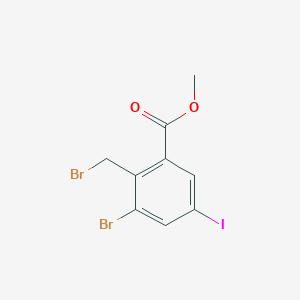
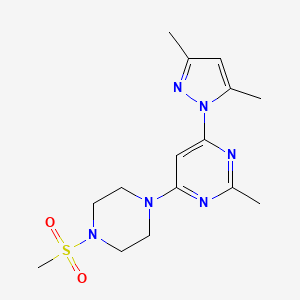
![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)
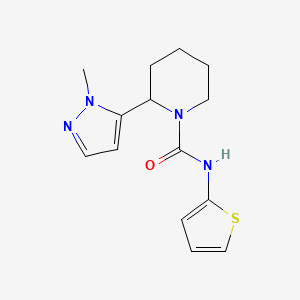
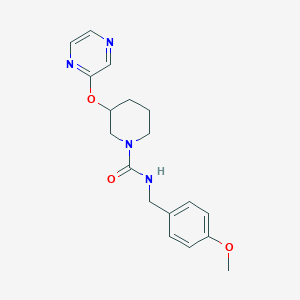
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
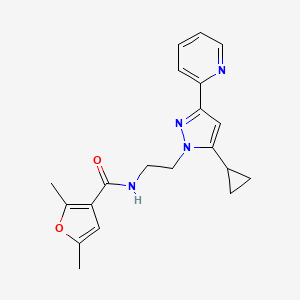
![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)
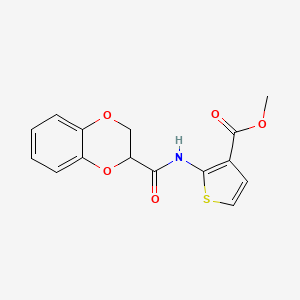
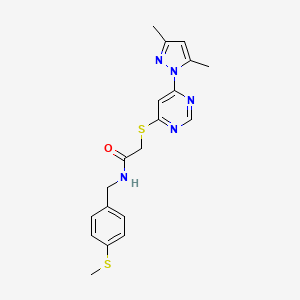
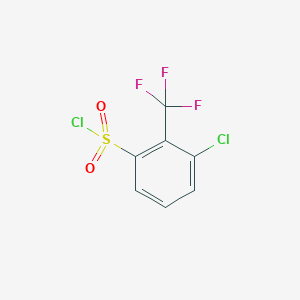
![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)
![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)